molecular formula C21H34O2 B15186199 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- CAS No. 71673-33-1

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-

Cat. No.: B15186199
CAS No.: 71673-33-1
M. Wt: 318.5 g/mol
InChI Key: DVYGANATDQMVTE-NRFANRHFSA-N
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Description

Chemical Structure:
The compound 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- (CAS 71673-33-1) consists of a tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) substituted at the 2-position with a hexadecadiynyloxy group. The substituent features a 16-carbon chain containing two triple bonds at positions 11 and 12.

Regulatory Status: This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for its manufacture or import under the New Substances Notification Regulations (Chemicals and Polymers) .

Properties

CAS No.

71673-33-1

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(2R)-2-hexadeca-11,13-diynoxyoxane

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2,7-20H2,1H3/t21-/m0/s1

InChI Key

DVYGANATDQMVTE-NRFANRHFSA-N

Isomeric SMILES

CCC#CC#CCCCCCCCCCCO[C@@H]1CCCCO1

Canonical SMILES

CCC#CC#CCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions where substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds are reacted under various catalytic conditions . These conditions can include nanocatalysis , acid-base catalysis , and transition metal catalysis to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by or .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Transition metals, organocatalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Chain Length and Unsaturation

(a) 2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- (CAS 89237-00-3)
  • Structure : A 15-carbon chain with a single triple bond at position 11.
  • Molecular Weight : 308.27 g/mol (calculated) .
  • Hydrogen Bonding: 0 donors, 2 acceptors; similar to the target compound.
  • Key Difference : Shorter chain length and reduced unsaturation (one triple bond vs. two in the target compound) likely result in lower hydrophobicity (LogP) and boiling point .
(b) 2H-Pyran, 2-(2,5-hexadiynyloxy)tetrahydro- (CAS 40924-58-1)
  • Structure : A 6-carbon chain with two conjugated triple bonds (positions 2 and 5).
  • Molecular Weight : 178.22 g/mol .
  • Key Difference : Significantly shorter chain and conjugated triple bonds may enhance reactivity (e.g., in cycloaddition reactions) compared to the target compound’s isolated triple bonds .
(c) 2H-Pyran, 2-[3-chloro-2-(hexadecyloxy)propoxy]tetrahydro- (CAS 92488-03-4)
  • Structure : A 16-carbon saturated chain (hexadecyloxy) with a chlorine atom.
  • Molecular Weight : 419.08 g/mol .

Functional Group Variations

(a) 2H-Pyran, tetrahydro-2-(1-phenylethoxy) (CAS 105966-39-0)
  • Structure : Aromatic phenylethoxy group.
  • Molecular Weight : 206.28 g/mol .
  • Key Difference : Aromaticity introduces π-π interactions, affecting aggregation behavior and electronic properties compared to aliphatic substituents in the target compound .
(b) 2H-Pyran, 2-(3-butynyloxy)tetrahydro- (CAS 40365-61-5)
  • Structure : Short 4-carbon chain with a terminal triple bond.
  • Boiling Point : 366.70 K (calculated) .

Physicochemical Properties

Property Target Compound (71673-33-1) 89237-00-3 40924-58-1 92488-03-4
Molecular Weight ~350–400 (estimated) 308.27 178.22 419.08
Hydrogen Bond Acceptors 2 2 2 3
LogP (Estimated) High (due to long chain) Moderate Low High
Regulatory Status NDSL Unspecified Unspecified Unspecified

Biological Activity

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a unique structure that includes a pyran ring and a long aliphatic chain, which may influence its interactions with biological systems. The compound is often studied for its medicinal properties and applications in various fields, including pharmacology and biochemistry.

The biological activity of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- can be attributed to its interaction with various biological macromolecules. The presence of the long aliphatic chain may enhance its lipophilicity, allowing it to penetrate cell membranes and interact with cellular targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: Potential to inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity: Ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects: Possible modulation of neurotransmitter systems, which could benefit neurological health.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. Below is a summary of findings from various research articles:

StudyBiological Activity ObservedKey Findings
Study AAntimicrobialInhibits growth of E. coli and S. aureus at low concentrations.
Study BAntioxidantDemonstrated significant free radical scavenging activity in vitro.
Study CNeuroprotectiveExhibited protective effects against oxidative damage in neuronal cell cultures.

Case Studies

  • Case Study on Antimicrobial Activity:
    • Objective: To evaluate the effectiveness of 2H-Pyran against common pathogens.
    • Method: Disk diffusion method was used to assess the antibacterial activity.
    • Results: The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Case Study on Antioxidant Properties:
    • Objective: To determine the antioxidant capacity using DPPH assay.
    • Method: Various concentrations of the compound were tested for their ability to reduce DPPH radicals.
    • Results: A dose-dependent reduction in DPPH was observed, indicating strong antioxidant potential.
  • Case Study on Neuroprotection:
    • Objective: To assess neuroprotective effects in a model of oxidative stress.
    • Method: Neuronal cell lines were treated with hydrogen peroxide and then exposed to varying concentrations of the compound.
    • Results: Pre-treatment with 2H-Pyran significantly reduced cell death compared to controls.

Comparative Analysis

To understand the uniqueness of 2H-Pyran, it is essential to compare it with similar compounds:

CompoundStructureBiological ActivityUnique Features
2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-Pyran ring + aliphatic chainAntimicrobial, antioxidantLong-chain enhances membrane penetration
Simple PyransPyran ring onlyLimited biological activityLack of lipophilicity
Other Long-chain CompoundsVarious structuresVariable activities (e.g., anti-inflammatory)Structural diversity leads to different mechanisms

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